2-Bromopropan-1-ol physical and chemical properties
2-Bromopropan-1-ol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromopropan-1-ol (CAS No: 598-18-5). It includes detailed information on its synthesis, reactivity, and safety, along with representative experimental protocols and visualizations to support advanced research and development applications.
Core Properties of 2-Bromopropan-1-ol
2-Bromopropan-1-ol is a bifunctional organic molecule belonging to the halohydrin class.[1] Its structure contains both a primary alcohol and a secondary alkyl bromide, making it a versatile chiral building block and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] The central carbon atom (C2) is a stereocenter, meaning the compound exists as a pair of enantiomers: (R)-2-bromopropan-1-ol and (S)-2-bromopropan-1-ol.[1]
Physical and Chemical Properties
The key physical and chemical properties of racemic 2-Bromopropan-1-ol are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C₃H₇BrO | [2][3] |
| Molecular Weight | 138.99 g/mol | [1][2][3] |
| IUPAC Name | 2-bromopropan-1-ol | [3] |
| Appearance | Colorless oil or liquid | [2] |
| Boiling Point | 64-65 °C @ 25 Torr | |
| Density | 1.5551 g/cm³ @ 30 °C | |
| pKa (Predicted) | 13.89 ± 0.10 | [2] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | |
| InChI Key | DBTWOTKWIVISQR-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC(CO)Br | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of 2-Bromopropan-1-ol. The expected spectral features are outlined below.
| Spectrum Type | Expected Features | Citation(s) |
| ¹H NMR | - CH₃ protons: Doublet. - CH proton: Multiplet. - CH₂OH protons: Diastereotopic, appearing as two separate signals, likely doublet of doublets (dd). - OH proton: Broad singlet, coupling may or may not be observed. | [1] |
| ¹³C NMR | Three distinct signals corresponding to the CH₃, CH(Br), and CH₂OH carbons. | [3] |
| Infrared (IR) | - O-H Stretch (H-bonded): Broad band, ~3400-3550 cm⁻¹. - C-H Stretch: ~2850-3000 cm⁻¹. - C-O Stretch: ~1050-1150 cm⁻¹. - C-Br Stretch: ~500-600 cm⁻¹. | [1] |
| Mass Spec. (MS) | GC-MS data is available, showing fragmentation patterns consistent with the structure. | [3] |
Chemical Synthesis and Reactivity
Synthesis Pathways
2-Bromopropan-1-ol is commonly synthesized via the ring-opening of propylene oxide (2-methyloxirane). This reaction with hydrogen bromide (HBr) proceeds with high regioselectivity, where the bromide nucleophile attacks the less sterically hindered carbon atom (C1), while the proton adds to the oxygen, yielding the primary alcohol at C1 and the bromine at C2.[2] Another established route involves the selective bromination of 1,2-propanediol using reagents like phosphorus tribromide (PBr₃).[1]
Caption: Synthesis of 2-Bromopropan-1-ol via acid-catalyzed ring-opening of propylene oxide.
Core Reactivity
The dual functionality of 2-Bromopropan-1-ol dictates its reactivity. The bromine atom serves as an excellent leaving group on a secondary carbon, making the molecule susceptible to both nucleophilic substitution (Sₙ2) and base-induced elimination (E2) reactions.[1][4] The primary alcohol group can be readily oxidized to an aldehyde or further to a carboxylic acid.[1]
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Nucleophilic Substitution (Sₙ2): The electrophilic carbon (C2) is susceptible to backside attack by a wide range of nucleophiles (e.g., N₃⁻, CN⁻, RS⁻), leading to the displacement of the bromide ion with inversion of stereochemistry.[1]
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Elimination (E2): In the presence of a strong, sterically hindered base, a proton can be abstracted from an adjacent carbon (C1 or C3), leading to the formation of an alkene (prop-2-en-1-ol or allyl alcohol) in a concerted step.[1]
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Oxidation: The primary alcohol can be oxidized to 2-bromopropionaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC).[5] Stronger oxidizing agents can lead to the formation of 2-bromopropionic acid.
Caption: Competing Sₙ2, E2, and oxidation reactions of 2-Bromopropan-1-ol.
Representative Experimental Protocols
Disclaimer: The following protocols are illustrative examples based on established chemical transformations for analogous compounds. They should be adapted and optimized under appropriate laboratory safety protocols by qualified personnel.
Synthesis of 2-Bromopropan-1-ol via Ring-Opening of Propylene Oxide
(Adapted from the synthesis of 2-chloro-1-propanol[2])
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Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The setup should be placed in an ice-water bath and operated within a fume hood.
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Reaction: Diethyl ether is added to the flask as a solvent. Propylene oxide is diluted with diethyl ether (e.g., a 1:1 molar ratio) and placed in the dropping funnel. An aqueous solution of hydrobromic acid (HBr, e.g., 48%) is added to the flask and cooled to 0-5 °C.
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Addition: The propylene oxide solution is added dropwise to the stirred HBr solution over 2-3 hours, maintaining the internal temperature below 10 °C.
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Reaction Completion: After the addition is complete, the mixture is removed from the ice bath and allowed to stir at room temperature for an additional 4-6 hours. Reaction progress can be monitored by GC-MS.
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Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with saturated sodium chloride (brine) solution.
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Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under vacuum to yield 2-Bromopropan-1-ol.
Nucleophilic Substitution with Sodium Azide
(Based on standard Sₙ2 protocols[2])
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Reaction Setup: In a round-bottom flask, 2-Bromopropan-1-ol (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
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Reagent Addition: Sodium azide (NaN₃, 1.2-1.5 eq) is added to the solution.
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Reaction Conditions: The mixture is heated to 60-70 °C and stirred for 12-18 hours. The reaction should be monitored by TLC or GC-MS to confirm the consumption of the starting material.
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Workup: The reaction mixture is cooled to room temperature and poured into a separatory funnel containing deionized water. The aqueous mixture is extracted three times with diethyl ether.
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Purification: The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude 2-azidopropan-1-ol, which can be further purified by column chromatography.
Oxidation to 2-Bromopropionaldehyde with PCC
(Based on general PCC oxidation procedures[5])
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Reagent Preparation: Pyridinium chlorochromate (PCC, ~1.5 eq) is suspended in an anhydrous chlorinated solvent, such as dichloromethane (DCM), in a flask under an inert atmosphere (e.g., Nitrogen). A small amount of powdered molecular sieves or silica gel can be added to adsorb byproducts.
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Substrate Addition: 2-Bromopropan-1-ol (1.0 eq), dissolved in a minimal amount of anhydrous DCM, is added to the stirred PCC suspension in one portion.
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Reaction Conditions: The reaction is stirred at room temperature for 2-4 hours. The mixture will turn into a dark, tarry substance. Progress is monitored by TLC.
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Workup: Upon completion, the reaction mixture is diluted with a larger volume of diethyl ether and filtered through a pad of silica gel or Florisil® to remove the chromium salts. The filter cake is washed thoroughly with additional diethyl ether.
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Purification: The combined filtrate is concentrated using a rotary evaporator. The resulting crude product, 2-bromopropionaldehyde, is often used directly in the next step due to its potential instability, but can be purified by careful distillation under reduced pressure.
Caption: A generalized workflow for organic synthesis, workup, and purification.
Safety and Handling
2-Bromopropan-1-ol is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
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GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.
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Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from open flames, sparks, and heat. Store in a cool, dry, well-ventilated area under an inert atmosphere, as it can be hygroscopic.
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Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.
